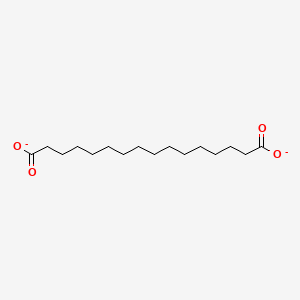

Hexadecanedioate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C16H28O4-2 |

|---|---|

Peso molecular |

284.39 g/mol |

Nombre IUPAC |

hexadecanedioate |

InChI |

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/p-2 |

Clave InChI |

QQHJDPROMQRDLA-UHFFFAOYSA-L |

SMILES |

C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-] |

SMILES canónico |

C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hexadecanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioate, also known as Thapsic acid, is an alpha,omega-dicarboxylic acid.[1] It is a long-chain dicarboxylic acid that is the 1,14-dicarboxy derivative of tetradecane.[1] At room temperature, it exists as a white crystalline solid.[2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its stability, and its applications, particularly within the pharmaceutical and chemical industries.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical databases and literature sources.

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | hexadecanedioic acid | [1] |

| Synonyms | Thapsic acid, 1,16-Hexadecanedioic acid, 1,14-Tetradecanedicarboxylic acid | [1][3] |

| CAS Number | 505-54-4 | [1] |

| Molecular Formula | C₁₆H₃₀O₄ | [1] |

| Molecular Weight | 286.41 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [2] |

Physicochemical Data

This table presents key quantitative data describing the physicochemical nature of this compound.

| Property | Value | Unit | Source(s) |

| Melting Point | 120 - 123 | °C | [1] |

| Boiling Point | ~457.5 | °C (at 760 mmHg, estimated) | |

| 160 - 165 | °C (at 0.7 Torr) | [4] | |

| Water Solubility | 5.098 (at 20°C) | mg/L | [5] |

| 1.49 (at 25°C, estimated) | mg/L | ||

| Solubility in Organic Solvents | Soluble in ether, carbon disulphide, DMSO (57 mg/mL), and methanol.[3][6] Better solubility in non-polar organic solvents like hexane.[2] | - | [2][3][6] |

| pKa (Predicted) | 4.48 ± 0.10 | - | [5] |

| Density (Estimated) | ~1.016 - 1.058 | g/cm³ | [2][7][8] |

| LogP (Octanol/Water Partition Coefficient) | 4.67 (at 25°C) | - | [5] |

| Vapor Pressure | 0 Pa (at 25°C) | Pa | [5] |

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are crucial for reproducible research. Below are generalized, standard methodologies for determining its key physicochemical properties.

Determination of Melting Point (Capillary Method)

-

Sample Preparation : A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus : A calibrated melting point apparatus with a heating block and a thermometer or digital temperature sensor is used.

-

Procedure : The capillary tube is placed in the heating block. The temperature is increased rapidly to about 15-20°C below the expected melting point (120°C) and then increased slowly at a rate of 1-2°C per minute.

-

Data Collection : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is typically observed between 120°C and 123°C.[1][9]

Determination of Solubility

2.2.1. Water Solubility (Shake-Flask Method - OECD 105)

-

Sample Preparation : An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Equilibration : The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

-

Analysis : A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

2.2.2. Solubility in Organic Solvents The same shake-flask method can be applied using organic solvents like ethanol, DMSO, or hexane instead of water.[2] Given its higher solubility in some organic solvents, a larger initial sample-to-solvent ratio may be required to achieve saturation.[6]

Potentiometric Titration for pKa Determination

-

Sample Preparation : A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to overcome its low aqueous solubility.

-

Apparatus : A calibrated pH meter with a glass electrode and a burette are used.

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis : A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. Since this compound is a dicarboxylic acid, two equivalence points and two corresponding pKa values are expected, although often only the first is reported in predictive models.[5]

Stability and Reactivity

-

Stability : this compound is a stable compound under standard conditions.[5] It is combustible.[5]

-

Incompatibilities : It is incompatible with strong bases, oxidizing agents, and reducing agents.[5]

-

Storage : For long-term storage, it is recommended to keep the compound in a cool place, with some suppliers suggesting temperatures between 2-8°C or below +30°C.[5][3]

Visualized Workflows and Relationships

The following diagrams illustrate the role of this compound in scientific and industrial contexts.

Caption: Role of Hexadecanedioic Acid as a Pharmaceutical Intermediate.

Caption: Biological Roles and Research Applications of this compound.

Applications in Research and Drug Development

This compound is more than a simple dicarboxylic acid; it is a versatile molecule with significant applications in both industrial and pharmaceutical settings.

-

Pharmaceutical Intermediate : It is a key intermediate in the synthesis of various compounds.[10][11] Notably, its lipophilic nature is leveraged in the development of insulin and GLP-1 derivatives, where it helps to extend the duration of action and create sustained-release profiles.[10][11]

-

Drug Delivery and Formulation : The compound is explored for its use in drug delivery systems, where it can potentially enhance the solubility and bioavailability of certain medications.[8] It is also used in cosmetic formulations as an emollient.[8]

-

Biological Research : As a human metabolite, this compound is relevant in metabolic studies.[1][12] It is activated by mitochondrial and microsomal fractions in the liver and has been investigated for its potential antitumor activity. Furthermore, it is used as a research tool for studies on blood pressure regulation and as a potential therapy for statin intolerance when working with the SLCO1B1 protein.[5]

-

Industrial Chemistry : Beyond pharmaceuticals, it serves as a building block for polymers such as polyamides and polyesters, enhancing their thermal stability and mechanical strength.[8] It is also an intermediate in the production of fragrances, like Exaltone.[3][11]

References

- 1. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Hexadecanedioic Acid / Thapsic Acid | CAS: 505-54-4 | Description & Pharmaceutical Uses [pharmacompass.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. HEXADECANEDIOIC ACID | 505-54-4 [chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. guidechem.com [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Hexadecanedioic acid 96 505-54-4 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound(2-) | C16H28O4-2 | CID 7058076 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hexadecanedioic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioic acid, a 16-carbon α,ω-dicarboxylic acid, is a versatile chemical building block with applications in the synthesis of polymers, lubricants, and pharmaceuticals. Its presence in various natural sources has spurred interest in bio-based production and isolation methods. This technical guide provides an in-depth overview of the natural occurrences of hexadecanedioic acid and detailed methodologies for its isolation and analysis, tailored for professionals in research and drug development.

Natural Sources of Hexadecanedioic Acid

Hexadecanedioic acid is found in several natural sources, primarily as a monomeric constituent of the plant biopolyesters, cutin and suberin. It is also present in smaller quantities in other natural products like royal jelly.

Plant Cutin and Suberin

The primary natural sources of hexadecanedioic acid are the plant cuticles, specifically the biopolyesters cutin and suberin. These complex polymers form protective layers on the outer surfaces of terrestrial plants, providing a barrier against environmental stressors.

-

Cutin: This polymer is a major component of the cuticle of aerial plant parts like leaves, fruits, and stems. The monomeric composition of cutin can vary significantly between plant species, but it is often rich in C16 and C18 fatty acids. Tomato ( Solanum lycopersicum ) fruit cutin is a well-studied source, where hexadecanedioic acid is a minor but consistently present component.

-

Suberin: Found in the cell walls of various plant tissues, including the outer bark, roots, and wound-healing tissues, suberin is another complex polyester rich in fatty acids and glycerol. The outer bark of the silver birch ( Betula pendula ) is a notable source of suberin, which upon depolymerization, yields a mixture of monomers including hexadecanedioic acid.[1]

Royal Jelly

Royal jelly, a secretion from the glands of honeybees ( Apis mellifera ), is a complex mixture of proteins, sugars, lipids, vitamins, and minerals. Its lipid fraction contains a variety of fatty acids, including dicarboxylic acids. While 10-hydroxy-2-decenoic acid (10-HDA) is the most abundant and well-known fatty acid in royal jelly, studies have also identified the presence of other dicarboxylic acids, including decanedioic acid.[2][3][4] The concentration of hexadecanedioic acid specifically is less well-documented and appears to be a minor component.

Quantitative Data on Hexadecanedioic Acid in Natural Sources

The following table summarizes the quantitative data available for the abundance of hexadecanedioic acid in select natural sources. It is important to note that the composition can vary based on the plant species, developmental stage, and the specific isolation and analytical methods employed.

| Natural Source | Tissue/Fraction | Hexadecanedioic Acid Content (% of total monomers) | Reference(s) |

| Tomato (Solanum lycopersicum) | Fruit Cutin | 1 - 3 | [5] |

| Birch (Betula pendula) | Outer Bark Suberin | Present, but quantitative data varies | [6] |

Isolation and Purification of Hexadecanedioic Acid from Plant Sources

The isolation of hexadecanedioic acid from plant biopolyesters like cutin and suberin involves a multi-step process that includes sample preparation, delipidation, depolymerization, extraction, and purification.

Experimental Protocol: Isolation from Tomato Fruit Cutin

This protocol details a common method for the isolation of cutin monomers, including hexadecanedioic acid, from tomato fruit peels.

1. Sample Preparation and Delipidation:

-

Objective: To remove surface waxes and other solvent-soluble lipids from the plant material.

-

Procedure:

-

Obtain fresh tomato fruit peels.

-

Wash the peels thoroughly with deionized water to remove any surface contaminants.

-

Dry the peels, for example, by lyophilization or in a vacuum desiccator.

-

Grind the dried peels into a fine powder.

-

Extract the powdered peels with a series of organic solvents (e.g., chloroform, methanol, or a mixture) at room temperature with agitation for several hours. This can be performed using a Soxhlet extractor for exhaustive extraction.

-

Repeat the solvent extraction until the solvent remains colorless.

-

Dry the resulting delipidated plant residue under a stream of nitrogen or in a vacuum desiccator.

-

2. Depolymerization of Cutin (Alkaline Hydrolysis):

-

Objective: To break the ester bonds of the cutin polymer to release the constituent monomers.

-

Procedure:

-

To the dried, delipidated residue, add a solution of 1 M NaOH or KOH in methanol.

-

Reflux the mixture at 60-80°C for 2-4 hours with constant stirring.

-

Cool the reaction mixture to room temperature.

-

3. Extraction of Monomers:

-

Objective: To separate the released fatty acid monomers from the reaction mixture.

-

Procedure:

-

Acidify the cooled reaction mixture to a pH of 2-3 using concentrated HCl. This will protonate the carboxyl groups of the fatty acids.

-

Extract the acidified solution multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic phases.

-

Wash the combined organic phase with a saturated NaCl solution (brine) to remove residual water and salts.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude cutin monomer extract.

-

4. Purification of Hexadecanedioic Acid:

-

Objective: To isolate hexadecanedioic acid from the mixture of cutin monomers.

-

Procedure:

-

The crude extract can be further purified using techniques such as column chromatography on silica gel. A solvent gradient system (e.g., hexane:ethyl acetate) can be used to separate the different fatty acid monomers based on their polarity.

-

Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing hexadecanedioic acid.

-

The fractions containing the desired compound are combined and the solvent is evaporated to yield purified hexadecanedioic acid.

-

Experimental Workflow for Isolation from Plant Cutin

Analysis and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the identification and quantification of hexadecanedioic acid in complex mixtures obtained from natural sources.

GC-MS Analysis Protocol

1. Derivatization:

-

Objective: To convert the non-volatile fatty acids into volatile derivatives suitable for GC analysis.

-

Procedure:

-

The purified extract or fractions are dried completely.

-

The dried sample is dissolved in a small volume of a suitable solvent (e.g., pyridine).

-

A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added.

-

The mixture is heated at 70°C for 30-60 minutes to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.

-

2. GC-MS Conditions (Example):

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250-280°C.

-

Oven Temperature Program: An initial temperature of 80-100°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 280-300°C, held for 10-20 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Identification and Quantification:

-

Identification: The TMS derivative of hexadecanedioic acid is identified by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum to a library (e.g., NIST).

-

Quantification: An internal standard (e.g., heptadecanoic acid or a deuterated analog) is added to the sample before derivatization. The concentration of hexadecanedioic acid is determined by comparing its peak area to that of the internal standard.[5][7][8][9][10]

Biotechnological Production of Hexadecanedioic Acid

In addition to isolation from natural sources, biotechnological approaches using microorganisms are being explored for the production of dicarboxylic acids, including hexadecanedioic acid.

Microbial Fermentation

Certain yeast species, such as Candida tropicalis, are capable of converting n-alkanes and fatty acids into α,ω-dicarboxylic acids through their ω-oxidation pathway.[11][12][13][14] Metabolic engineering strategies are being employed to enhance the production yields. These strategies often involve:

-

Disruption of β-oxidation pathway: This prevents the degradation of the fatty acid substrate and the dicarboxylic acid product.

-

Overexpression of ω-hydroxylase and other enzymes: This enhances the conversion of the terminal methyl group of the fatty acid to a carboxylic acid.

Generalized Metabolic Pathway for Dicarboxylic Acid Production

Conclusion

Hexadecanedioic acid is a valuable dicarboxylic acid with significant potential in various industrial applications. While its natural abundance in plant biopolyesters like cutin and suberin provides a renewable source, its isolation requires multi-step chemical processes. The detailed protocols and analytical methods provided in this guide offer a solid foundation for researchers and scientists working on the extraction, purification, and characterization of this compound. Furthermore, the advancements in metabolic engineering and biotechnology present promising avenues for the sustainable and high-yield production of hexadecanedioic acid, which will be of great interest to the drug development and chemical industries.

References

- 1. Suberin Fatty Acid Hydrolysates from Outer Birch Bark for Hydrophobic Coating on Aspen Wood Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering efficient biomarkers against melanoma - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recovery and Purification of Cutin from Tomato By-Products for Application in Hydrophobic Films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical Method Cluster Development for Comprehensive Characterisation of Suberinic Acids Derived from Birch Outer Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tpcj.org [tpcj.org]

- 8. researchgate.net [researchgate.net]

- 9. hrpub.org [hrpub.org]

- 10. tips.sums.ac.ir [tips.sums.ac.ir]

- 11. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Increasing Long-Chain Dicarboxylic Acid Production in Candida tropicalis by Engineering Fatty Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Candida tropicalis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical State and Appearance of Hexadecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of hexadecanedioic acid at room temperature. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and synthesis applications.

Introduction to Hexadecanedioic Acid

Hexadecanedioic acid, also known as thapsic acid, is a saturated, straight-chain alpha,omega-dicarboxylic acid with the chemical formula C₁₆H₃₀O₄.[1][2][3] Its structure, featuring a 14-carbon chain flanked by two carboxylic acid functional groups, imparts specific characteristics such as thermal stability and hydrophobicity.[3][4] This dicarboxylic acid serves as a valuable intermediate in the synthesis of polymers like polyamides and polyesters, surfactants, and lubricants.[5] It is also utilized in cosmetic formulations and is being explored for its role in developing biodegradable plastics and in pharmaceutical drug delivery systems.[5]

Physical and Chemical Properties

The fundamental physicochemical properties of hexadecanedioic acid are summarized in the table below. These values represent a consensus from various literature sources and chemical databases.

| Property | Value | Units |

| Physical State | Solid at room temperature | - |

| Appearance | White to off-white crystalline solid/powder | - |

| Molecular Formula | C₁₆H₃₀O₄ | - |

| Molecular Weight | 286.41 | g/mol |

| Melting Point | 120 - 128 | °C |

| Boiling Point | ~457.5 (@ 760 mmHg) | °C |

| Density | ~1.0 - 1.2 | g/cm³ |

| Water Solubility | 5.098 (at 20°C) | mg/L |

| CAS Number | 505-54-4 | - |

Note: The ranges for melting point and density reflect slight variations reported across different sources.[1][2][5][6][7][8]

Physical State and Appearance at Room Temperature

At standard ambient temperature and pressure (SATP), hexadecanedioic acid exists as a solid.[1][8][9][10] It is typically supplied and handled as a white or off-white powder.[5][7][9] The solid form is crystalline, a characteristic feature of many long-chain dicarboxylic acids.[1]

Solubility Profile

The solubility of hexadecanedioic acid is a critical parameter for its application in synthesis and formulation.

-

Aqueous Solubility : It is generally considered insoluble, or at best very slightly soluble, in water.[1][2][7] This low aqueous solubility is attributed to the long, non-polar C₁₄ hydrocarbon chain, which dominates the molecule's character over the two polar carboxylic acid groups.[1]

-

Organic Solubility : In contrast to its behavior in water, hexadecanedioic acid exhibits significantly better solubility in various organic solvents.[1][5] It is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and shows slight solubility in ethanol and methanol.[9][10] Its solubility in non-polar organic solvents such as hexane and ether is also favorable.[1] The solubility in organic solvents can be enhanced by increasing the temperature.[1]

Experimental Protocols: Purification

A high degree of purity is often required for research and manufacturing applications. The most cited method for the purification of hexadecanedioic acid is recrystallization.

Protocol: Recrystallization of Hexadecanedioic Acid

-

Solvent Selection : Choose a suitable solvent in which the acid has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for this purpose include ethanol, ethyl acetate, or benzene.[7][9]

-

Dissolution : Place the crude hexadecanedioic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

-

Heating : Gently heat the mixture on a hot plate, adding small increments of the solvent until the solid is completely dissolved. Avoid adding excess solvent.

-

Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. The slow cooling process encourages the formation of larger, purer crystals.

-

Crystallization : As the solution cools, the solubility of the hexadecanedioic acid will decrease, leading to the formation of crystals. The cooling can be further enhanced by placing the flask in an ice bath to maximize the yield.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying : Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualization of a General Purification Workflow

The following diagram illustrates a generalized workflow for the purification of hexadecanedioic acid via recrystallization, a standard laboratory procedure for refining solid compounds.

A generalized workflow for the purification of hexadecanedioic acid. Max-Width: 760px.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Thapsic acid - Wikipedia [en.wikipedia.org]

- 3. 十六烷二酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 十六烷二酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. HEXADECANEDIOIC ACID CAS#: 505-54-4 [m.chemicalbook.com]

- 8. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HEXADECANEDIOIC ACID | 505-54-4 [chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Molecular Weight of Hexadecanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of hexadecanedioate, its determination, and its biological significance. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Concepts: Hexadecanedioic Acid vs. This compound

It is crucial to distinguish between hexadecanedioic acid and its deprotonated form, this compound. The molecular weight and chemical formula differ between these two species. The prevalence of each form is dependent on the pH of the surrounding environment.

-

Hexadecanedioic Acid: The fully protonated form, also known as thapsic acid, is a long-chain dicarboxylic acid.

-

This compound: The deprotonated dianion form, which is the major species at physiological pH (around 7.3).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for both hexadecanedioic acid and its dianion form, this compound.

| Property | Hexadecanedioic Acid | This compound (dianion) |

| Molecular Formula | C₁₆H₃₀O₄[2] | C₁₆H₂₈O₄²⁻[1] |

| Molecular Weight ( g/mol ) | 286.41[2] | 284.39[1] |

| Monoisotopic Mass (Da) | 286.21440943[2] | 284.19875937[1] |

| CAS Number | 505-54-4[2] | Not Applicable |

| Synonyms | Thapsic acid, 1,16-Hexadecanedioic acid, 1,14-Tetradecanedicarboxylic acid[2] | This compound(2-) |

Experimental Protocols for Molecular Weight Determination

The molecular weight of hexadecanedioic acid can be determined through several well-established experimental protocols. The choice of method often depends on the required accuracy, the purity of the sample, and the available instrumentation.

Titration for Equivalent Weight Determination

Titration is a classical analytical method to determine the equivalent weight of an acid, which can then be used to calculate the molecular weight. For a dicarboxylic acid like hexadecanedioic acid, two equivalence points may be observed.

Protocol:

-

Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the unknown acid into a 250-mL beaker.[3] Dissolve the sample in approximately 100 mL of deionized water. Gentle warming can be applied to aid dissolution, followed by cooling to room temperature.[4]

-

Titrant Standardization: Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), with a precisely known concentration (e.g., 0.1 N).[5]

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the dissolved acid sample on a magnetic stirrer and immerse the pH electrode and the burette tip containing the standardized NaOH solution.

-

Titration Process: Add the NaOH solution in small increments, recording the pH after each addition.[3] As the pH begins to change more rapidly, reduce the volume of the increments. Continue adding the titrant well past the equivalence point(s).

-

Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest portion of the curve.[3] For a dicarboxylic acid, there may be two such points.

-

Calculation:

-

Calculate the number of moles of NaOH used to reach the equivalence point (moles = normality × volume in liters).

-

Since hexadecanedioic acid has two acidic protons, the number of moles of the acid is half the number of moles of NaOH at the second equivalence point.

-

The molecular weight is then calculated as the mass of the acid divided by the number of moles of the acid.

-

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is a powerful technique that provides a highly accurate measurement of the molecular weight. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly suitable for the analysis of dicarboxylic acids in various matrices.

Protocol (LC-MS/MS):

-

Sample Preparation:

-

Solid Samples: Weigh 1 gram of the homogenized sample into a centrifuge tube. Add 10 mL of a methanol/water (1:1, v/v) solution. Vortex for 1 minute, sonicate for 30 minutes, and then centrifuge at 5000 rpm for 10 minutes.[6]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[6]

-

-

Chromatographic Separation:

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 column).

-

Use a gradient elution with two mobile phases (e.g., mobile phase A: water with 0.1% formic acid; mobile phase B: acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry Analysis:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Use an electrospray ionization (ESI) source, typically in negative ion mode for acidic compounds.[6]

-

Acquire mass spectra over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis:

-

The molecular weight is determined from the m/z value of the molecular ion peak. For hexadecanedioic acid in negative ESI, this would correspond to the [M-H]⁻ ion at m/z 285.2 or the [M-2H]²⁻ ion at m/z 142.1.

-

High-resolution mass spectrometry can provide the elemental formula with high confidence.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for understanding the molecular weight of this compound and a general experimental workflow for its determination.

Caption: Logical workflow for the comprehensive study of this compound's molecular weight.

Biological Significance and Signaling Pathways

Hexadecanedioic acid is recognized as a human metabolite and is involved in lipid metabolism.[2][7] Studies have shown that it can be activated in the mitochondrial and microsomal fractions of the liver, suggesting its role in cellular energy metabolism.[8] Specifically, it appears to compete with palmitic acid, a common saturated fatty acid, for the same activating enzyme.[8] This indicates its potential integration into fatty acid beta-oxidation pathways within the mitochondria.

The following diagram illustrates a potential pathway for the metabolism of hexadecanedioic acid and its link to mitochondrial respiration.

Caption: Putative metabolic pathway of hexadecanedioic acid in relation to mitochondrial energy production.

References

- 1. This compound(2-) | C16H28O4-2 | CID 7058076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.williams.edu [web.williams.edu]

- 4. web.williams.edu [web.williams.edu]

- 5. drcarman.info [drcarman.info]

- 6. benchchem.com [benchchem.com]

- 7. hmdb.ca [hmdb.ca]

- 8. Subcellular localization of hexadecanedioic acid activation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hexadecanedioate as a Human Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioate, a 16-carbon dicarboxylic acid, has emerged as a significant human metabolite with implications in various physiological and pathophysiological processes.[1][2] Primarily known as a product of the omega-oxidation pathway of fatty acids, its circulating levels have been linked to cardiovascular health, including blood pressure regulation and the incidence of ischemic stroke and heart failure.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's role as a human metabolite, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Biochemical Pathway: Omega-Oxidation of Fatty Acids

This compound is synthesized via the omega-oxidation (ω-oxidation) pathway, a minor route for fatty acid metabolism that becomes more prominent when the primary beta-oxidation pathway is impaired. This process occurs primarily in the endoplasmic reticulum of the liver and kidneys.

The key steps in the formation of this compound from hexadecanoic acid are:

-

Omega-Hydroxylation: The terminal methyl group (ω-carbon) of hexadecanoic acid is hydroxylated by cytochrome P450 enzymes of the CYP4A and CYP4B families, forming 16-hydroxyhexadecanoic acid.

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase (ADH), yielding 16-oxohexadecanoic acid.

-

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH), resulting in the formation of this compound.

Quantitative Data Summary

Circulating levels of this compound have been quantitatively associated with several key health outcomes. The following tables summarize these findings from major cohort studies.

| Outcome | Cohort/Study | Association Metric | Value (95% CI) | P-value | Reference |

| Systolic Blood Pressure | TwinsUK | Beta (per SD) | 1.31 (0.83 - 1.78) | 6.81 x 10-8 | [3] |

| Diastolic Blood Pressure | TwinsUK | Beta (per SD) | 0.81 (0.50 - 1.11) | 2.96 x 10-7 | [3] |

| All-Cause Mortality | TwinsUK | Hazard Ratio (per SD) | 1.49 (1.08 - 2.05) | 0.02 | [3] |

| Incident Ischemic Stroke | ARIC | Hazard Ratio (per SD) | 1.12 (1.07 - 1.17) | < 0.0001 | [6] |

| Incident Heart Failure | Not Specified | Hazard Ratio (per SD) | 1.22 (not specified) | 3.0 x 10-7 |

Table 1: Association of this compound with Cardiovascular Outcomes.

| SNP | Gene | Association with this compound Levels | P-value | Association with Blood Pressure | Reference |

| rs414056 | SLCO1B1 | Increased levels | 1.65 x 10-51 | No significant association | |

| rs6663731 | CYP4Z2P | Increased levels | 5.49 x 10-11 | Not specified |

Table 2: Genetic Variants Associated with Circulating this compound Levels.

Experimental Protocols

Quantification of this compound in Human Plasma/Serum by LC-MS/MS

This protocol is a generalized procedure based on methodologies reported in metabolomics studies.[2][7]

-

Sample Preparation:

-

Thaw plasma or serum samples on ice.

-

Precipitate proteins by adding a 3- to 4-fold volume of ice-cold organic solvent (e.g., methanol or acetonitrile).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve ionization.

-

Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.

-

Gradient: A gradient from low to high organic phase is used to elute analytes of varying polarities. The specific gradient profile would need to be optimized.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used to detect dicarboxylic acids.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for targeted quantification, using a specific precursor-to-product ion transition for this compound.

-

Instrumentation: A triple quadrupole mass spectrometer is commonly used.

-

Animal Model for Investigating the Effects of this compound on Blood Pressure

This protocol is based on the animal experiments described by Menni et al. (2015).[3][4]

-

Animal Model: Wistar-Kyoto (WKY) rats are often used as a normotensive control strain.

-

Treatment:

-

This compound is administered orally. In one study, a dose of 250 mg/kg/day was used.

-

The vehicle for administration (e.g., water, saline, or a specific buffer) should be consistent between the treatment and control groups.

-

The duration of treatment should be defined (e.g., several weeks).

-

-

Blood Pressure Measurement:

-

Blood pressure can be measured non-invasively using the tail-cuff method or invasively via telemetry or direct arterial cannulation for continuous monitoring.

-

-

Tissue and Blood Collection:

-

At the end of the study, blood samples are collected to measure circulating this compound levels.

-

Tissues such as the heart, kidneys, and mesenteric arteries can be harvested for further analysis (e.g., histology, gene expression, or vascular reactivity studies).

-

Ex Vivo Assessment of Vascular Reactivity

This protocol for wire myography is based on the methods described in the study by Menni et al. (2015).[3][8]

-

Tissue Preparation:

-

Isolate mesenteric resistance arteries from the treated and control animals.

-

Cut the arteries into small rings (approximately 2 mm in length).

-

Mount the arterial rings on a wire myograph in a chamber filled with physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the mounted arteries to equilibrate under a standardized tension.

-

Assess the viability of the arterial rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).

-

-

Concentration-Response Curves:

-

Constriction: Generate a cumulative concentration-response curve to a vasoconstrictor, such as noradrenaline (e.g., in a concentration range of 10-9 to 10-5 M).

-

Relaxation: Pre-constrict the arterial rings with an agonist like noradrenaline to a submaximal level (e.g., EC80). Then, generate a cumulative concentration-response curve to a vasodilator, such as carbachol (e.g., in a concentration range of 10-9 to 10-5 M), to assess endothelium-dependent relaxation.

-

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for investigating the causal role of this compound in blood pressure regulation.

References

- 1. neurology.org [neurology.org]

- 2. An untargeted metabolomics study of blood pressure: findings from the Bogalusa Heart Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. dmt.dk [dmt.dk]

- 6. A prospective study of serum metabolites and risk of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A prospective study of serum metabolites and risk of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolomic identification of a novel pathway of blood pressure regulation involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological significance of alpha,omega-dicarboxylic acids

An In-depth Technical Guide on the Biological Significance of Alpha,Omega-Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha,omega-dicarboxylic acids (DCAs) are organic molecules characterized by two terminal carboxylic acid groups. Once considered minor metabolic end-products, they are now recognized as significant players in cellular metabolism, bioenergetics, and as biomarkers for a variety of metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, degradation, and physiological roles of alpha,omega-dicarboxylic acids. It details the metabolic pathways of ω-oxidation and peroxisomal β-oxidation, discusses their importance in disease states, summarizes quantitative analytical data, and provides detailed experimental protocols for their quantification in biological matrices.

Introduction to Alpha,Omega-Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). The general molecular formula for these molecules is HO₂C−R−CO₂H, where R represents an aliphatic or aromatic group.[1] While short-chain dicarboxylic acids like succinic and fumaric acid are well-known intermediates in the citric acid cycle, this guide focuses on the longer-chain alpha,omega-dicarboxylic acids that are products of fatty acid metabolism.[1] These molecules are formed through the ω-oxidation pathway and are subsequently metabolized via peroxisomal β-oxidation, representing an alternative route for fatty acid catabolism that becomes crucial under conditions of metabolic stress or when mitochondrial fatty acid oxidation is compromised.[2] Their presence and concentration in biological fluids are of increasing interest as they can serve as important biomarkers for diagnosing and monitoring inherited metabolic diseases.[3][4]

Metabolic Pathways

The metabolism of alpha,omega-dicarboxylic acids involves two key pathways: their formation from monocarboxylic fatty acids via ω-oxidation and their subsequent degradation through peroxisomal β-oxidation.

Formation: Fatty Acid ω-Oxidation

Fatty acid ω-oxidation is an alternative pathway to the more prevalent β-oxidation, primarily occurring in the endoplasmic reticulum of liver and kidney cells.[2][5] This pathway is particularly induced when there is an excess of fatty acids that overwhelms the capacity of mitochondrial β-oxidation.[5] The process involves three main steps:

-

ω-Hydroxylation : The terminal methyl group (ω-carbon) of a fatty acid is hydroxylated to form a ω-hydroxy fatty acid. This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F families.[2][6]

-

Oxidation to Aldehyde : The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde in the cytosol.

-

Oxidation to Dicarboxylic Acid : Finally, the aldehyde is oxidized to a carboxylic acid, forming the alpha,omega-dicarboxylic acid.[5]

This pathway becomes especially significant in pathological states such as fasting, diabetes, and inherited disorders of mitochondrial β-oxidation.[2][7]

Figure 1: The ω-oxidation pathway of fatty acids.

Degradation: Peroxisomal β-Oxidation

Once formed, alpha,omega-dicarboxylic acids are preferentially metabolized in peroxisomes through a modified β-oxidation pathway.[2][5] Unlike mitochondrial β-oxidation which primarily handles short, medium, and long-chain fatty acids for energy generation, peroxisomal β-oxidation specializes in chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[2][6]

The key differences from mitochondrial β-oxidation are:

-

First Oxidation Step : The initial dehydrogenation is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX), which directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[2] This is in contrast to the mitochondrial acyl-CoA dehydrogenase, which transfers electrons to the electron transport chain.

-

Enzymes : The subsequent hydration and dehydrogenation steps are carried out by a bifunctional protein.[6]

-

Chain Shortening : Peroxisomal β-oxidation typically does not proceed to completion. It shortens the dicarboxylic acids, which can then be further oxidized in the mitochondria.[7] The products include chain-shortened dicarboxylic acids (such as adipic and succinic acids) and acetyl-CoA.[2][8]

References

- 1. Dicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dicarboxylic acids as markers of fatty acid peroxidation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Initial Investigations into the Biological Activity of Hexadecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanedioate, a 16-carbon α,ω-dicarboxylic acid, has garnered increasing interest within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the initial investigations into the biological effects of this compound, with a focus on its cellular and molecular mechanisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, also known as thapsic acid, is a saturated long-chain dicarboxylic acid. While historically utilized in the synthesis of polymers and as a component in cosmetics, recent research has illuminated its significant biological roles.[1] It serves as a crucial pharmaceutical intermediate, particularly in the development of long-acting insulin and GLP-1 analogues where its dicarboxylic nature facilitates novel drug delivery mechanisms.[2][3] Furthermore, emerging evidence points towards its involvement in fundamental cellular processes, including mitochondrial bioenergetics, redox balance, and the regulation of cell fate. This guide will delve into the foundational studies that have begun to unravel the complex biological activity of this intriguing molecule.

Key Biological Activities

Initial research has identified several key areas of biological activity for this compound, primarily focusing on its effects on mitochondrial function, cellular oxidative stress, and its potential as an anti-cancer agent.

Modulation of Mitochondrial Respiration and Reactive Oxygen Species (ROS) Production

Studies have shown that this compound can influence mitochondrial activity. Specifically, it has been observed to stimulate mitochondrial respiration. Concurrently, it has been reported to decrease the production of reactive oxygen species (ROS) induced by mitochondrial complex I inhibitors like rotenone. This suggests a potential role for this compound in mitigating oxidative stress at the mitochondrial level.

Table 1: Effect of this compound on Mitochondrial Respiration and ROS Production

| Parameter | Cell/System Type | Concentration of this compound | Observed Effect | Reference |

| Mitochondrial Respiration | Isolated rat liver mitochondria | 100 µM | Stimulation | [4] |

| Rotenone-induced ROS Production | Isolated rat liver mitochondria | 40 µM | Decrease | [4] |

Antitumor Activity and Induction of Apoptosis

This compound has demonstrated potential antitumor properties in various studies. This activity is, at least in part, attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanism appears to involve the upregulation of key tumor suppressor proteins and modulation of apoptosis-related signaling pathways.

Table 2: In Vitro Cytotoxicity of Hexadecanoic Acid (a related compound) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| hOSCC | Oral Squamous Cell Carcinoma | 15.00 (ethanol extract), 10.61 (ethyl acetate extract) | [5] |

Note: Data for hexadecanoic acid is presented as a closely related compound, highlighting the potential of long-chain fatty acids in cancer research. Further studies are needed to specifically determine the IC50 of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these initial findings.

Mitochondrial Respiration Assay

This protocol outlines the measurement of oxygen consumption in isolated mitochondria to assess the impact of this compound on cellular respiration.

-

Isolation of Mitochondria: Isolate mitochondria from rat liver tissue using differential centrifugation as per standard protocols.

-

Respirometry: Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Assay Buffer: Use a respiration buffer such as MiR05 (0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1).

-

Substrates and Inhibitors:

-

Add substrates for complex I (e.g., glutamate and malate) or complex II (e.g., succinate) to initiate respiration.

-

Introduce this compound at the desired concentration (e.g., 100 µM).

-

Add ADP to measure state 3 respiration (phosphorylating).

-

Use oligomycin to inhibit ATP synthase and measure state 4 respiration (non-phosphorylating).

-

Finally, add an uncoupler like FCCP to determine the maximal capacity of the electron transport system.

-

-

Data Analysis: Record oxygen consumption rates (OCR) and calculate parameters such as the respiratory control ratio (RCR; state 3/state 4) to assess mitochondrial coupling and efficiency.

Reactive Oxygen Species (ROS) Measurement

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Culture: Plate cells (e.g., hepatocytes or relevant cancer cell lines) in a multi-well plate and allow them to adhere overnight.

-

Induction of Oxidative Stress: Treat cells with an ROS-inducing agent such as rotenone.

-

This compound Treatment: Co-treat or pre-treat the cells with this compound at the desired concentration (e.g., 40 µM).

-

Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with DCFH-DA (typically 10-20 µM) in serum-free media for 30-60 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the fluorescence levels between control, ROS-induced, and this compound-treated groups.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This protocol details a common method for detecting DNA fragmentation, a hallmark of apoptosis.[5][6]

-

Cell Preparation: Culture and treat cells with this compound as required. For adherent cells, grow them on coverslips or in chamber slides. For suspension cells, cytocentrifuge them onto slides.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS or sodium citrate for 2-15 minutes on ice or at room temperature.

-

-

TUNEL Reaction:

-

Wash the cells with PBS.

-

Equilibrate the cells with equilibration buffer provided in the TUNEL assay kit for 5-10 minutes.

-

Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP) according to the kit manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

-

Detection:

-

If using a fluorescently labeled dUTP, wash the cells and counterstain the nuclei with a DNA stain like DAPI.

-

If using BrdUTP, wash the cells and incubate with a fluorescently labeled anti-BrdU antibody.

-

-

Microscopy and Analysis: Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.

Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of specific intracellular signaling pathways. Based on the observed activities of dicarboxylic acids and related fatty acids, the p53 and NF-κB pathways are of particular interest.

Proposed Involvement in the p53 Signaling Pathway

The tumor suppressor protein p53 plays a central role in inducing cell cycle arrest and apoptosis in response to cellular stress. The potential of this compound to induce apoptosis suggests a possible interaction with the p53 pathway.

Caption: Proposed modulation of the p53 pathway by this compound.

Potential Crosstalk with the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Given the anti-inflammatory properties of some dicarboxylic acids, this compound may also influence this pathway.

Caption: Potential inhibitory effect of this compound on the NF-κB pathway.

Experimental and Logical Workflows

To further investigate the biological activities of this compound, a structured experimental workflow is essential.

Caption: A logical workflow for investigating this compound's biological activity.

Conclusion and Future Directions

The initial investigations into the biological activity of this compound reveal a molecule with significant potential in pharmacology and drug development. Its ability to modulate mitochondrial function, reduce oxidative stress, and induce apoptosis in cancer cells warrants further in-depth research. The proposed involvement in the p53 and NF-κB signaling pathways provides a solid foundation for mechanistic studies.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting comprehensive in vivo studies to validate the in vitro findings.

-

Exploring the structure-activity relationship of this compound and its derivatives to optimize therapeutic efficacy.

-

Investigating its potential synergistic effects with existing therapeutic agents.

This technical guide serves as a starting point for these future endeavors, providing the necessary background, data, and protocols to accelerate the exploration of this compound's full therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural principles of insulin formulation and analog design: A century of innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. cellbiologics.com [cellbiologics.com]

Methodological & Application

Application Notes and Protocols for Hexadecanedioate in Polymer Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexadecanedioic acid (HDDA), a C16 α,ω-dicarboxylic acid, is a valuable monomer for synthesizing specialty polymers. Its long, linear aliphatic chain, consisting of fourteen methylene units, imparts unique properties to polymer backbones. Incorporating HDDA into polymers such as polyesters, polyamides, and polyurethanes can significantly increase flexibility, enhance hydrophobicity, and lower the glass transition temperature. These characteristics make HDDA-derived polymers highly attractive for applications where material softness, biocompatibility, and controlled degradation are crucial, including in advanced drug delivery systems, medical implants, and flexible coatings.

These notes provide detailed protocols for the synthesis of various polymers using hexadecanedioate and its derivatives, summarize key quantitative data, and outline standard characterization techniques.

Polyesters Derived from Hexadecanedioic Acid

The inclusion of hexadecanedioic acid in a polyester backbone introduces a long, flexible aliphatic segment. This results in polymers with polyethylene-like characteristics, such as high elongation and good thermal stability, while the ester linkages ensure biodegradability.[1] These properties are particularly desirable for applications in tissue engineering and as toughening agents for other polymers.

Experimental Protocol: Two-Stage Melt Polycondensation

This protocol describes a common and effective method for synthesizing high molecular weight polyesters from hexadecanedioic acid and a suitable diol (e.g., 1,4-butanediol).

Materials:

-

Hexadecanedioic acid (HDDA)

-

1,4-butanediol (BDO)

-

Titanium(IV) butoxide (TBT) or another suitable catalyst (e.g., Tin(II) octoate)

-

Antioxidant (e.g., Irganox 1010)

-

High-purity nitrogen gas

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a distillation outlet connected to a collection flask and vacuum trap.

-

Heating mantle with a programmable temperature controller.

-

High-vacuum pump.

Procedure:

Stage 1: Esterification

-

Charge the glass reactor with equimolar amounts of hexadecanedioic acid and 1,4-butanediol. A slight excess (5-10 mol%) of the diol can be used to compensate for any loss due to volatility.

-

Add the catalyst (e.g., 200-500 ppm TBT) and antioxidant (e.g., 0.1 wt%) to the reactor.

-

Flush the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere.

-

Heat the reactor to 180-200°C under a slow stream of nitrogen while stirring.

-

Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

-

Gradually increase the temperature to 220-240°C.

-

Slowly apply a vacuum, gradually reducing the pressure to below 1 mbar over approximately 1 hour. This prevents the boiling and removal of low molecular weight oligomers.

-

Continue the polycondensation under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester grows.

-

To terminate the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.

-

The resulting polymer can be extruded from the reactor while still molten or allowed to cool for removal.

Experimental Workflow: Polyester Synthesis

Quantitative Data: Long-Chain Aliphatic Polyesters

Specific data for poly(alkylene this compound)s are limited in publicly available literature. The table below includes data for a polyester derived from a C16 oxo-diacid and representative data for other long-chain aliphatic polyesters to indicate expected properties.

| Polymer Composition (Diacid + Diol) | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Reference |

| 7-oxo-HDDA + 1,8-octanediol | Enzymatic Polycondensation | 1,637 | 2,155 | 1.32 | - | - | [2] |

| Sebacic Acid (C10) + 1,4-butanediol | Melt Polycondensation | - | 85,000 | - | - | - | [1] |

| Dodecanedioic Acid (C12) + 1,9-nonanediol | Emulsion Polycondensation | - | 10,100 | - | - | - | [3] |

| Eicosanedioic Acid (C20) + 1,20-eicosanediol | Polycondensation | - | - | - | - | 106 | [1] |

| Succinic Acid (C4) + 1,10-decanediol | Melt Polycondensation | - | - | - | -53.2 | 75.8 | [4] |

Note: HDDA = Hexadecanedioic Acid; Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature; Tm = Melting temperature.

Polyamides (Nylons) Derived from Hexadecanedioic Acid

The synthesis of polyamides from a long-chain diacid like hexadecanedioic acid results in materials with high aliphatic content. These "long-chain nylons" exhibit lower moisture absorption, greater flexibility, and lower melting points compared to shorter-chain nylons like Nylon 6,6, making them suitable for applications requiring dimensional stability and toughness.

Experimental Protocol: Melt Polycondensation of Nylon Salt

This protocol describes the synthesis of a long-chain polyamide (Nylon X,16) from hexadecanedioic acid and an aliphatic diamine (e.g., 1,6-hexanediamine).

Materials:

-

Hexadecanedioic acid (HDDA)

-

1,6-hexanediamine (HMDA)

-

Ethanol

-

Water

-

High-purity nitrogen gas

Equipment:

-

Reaction vessel or test tube suitable for high temperatures

-

Heating bath (e.g., wax or metal alloy)

-

Nitrogen inlet

-

Vacuum connection

Procedure:

-

Salt Formation:

-

Dissolve equimolar amounts of hexadecanedioic acid and 1,6-hexanediamine in a heated ethanol/water solution.

-

Allow the solution to cool, which will precipitate the nylon salt (hexamethylenediammonium this compound).

-

Filter and wash the salt with ethanol, then dry under vacuum.

-

-

Polycondensation:

-

Charge the reaction vessel with the dried nylon salt (typically 4-5 grams).

-

Flush the vessel with nitrogen for approximately one hour to remove oxygen.

-

Heat the vessel in a high-temperature bath to >220°C while maintaining a positive nitrogen atmosphere. The exact temperature should be above the melting point of the desired polyamide.

-

Maintain these conditions for 3-4 hours. During this time, water will be evolved as the amide linkages form.

-

For higher molecular weight, a vacuum can be applied during the final hour of the reaction to facilitate the removal of the last traces of water.

-

Cool the reactor under nitrogen to obtain the solid polyamide.

-

Experimental Workflow: Polyamide Synthesis

Quantitative Data: Long-Chain Polyamides

The following data for nylons synthesized with octadecanedioic acid (C18) serve as a close proxy for what can be expected from nylons based on hexadecanedioic acid (C16). Melting points generally decrease with an increase in the aliphatic content of either the diacid or diamine units.

| Nylon Designation (Diamine + Diacid) | Tm (°C) | Tc (°C) | Td, 5% (°C) | Reference |

| Nylon 2,18 | 229 | 207 | 400 | [5] |

| Nylon 3,18 | 218 | 196 | 413 | [5] |

| Nylon 4,18 | 197 | 179 | 413 | [5] |

| Nylon 6,18 | 185 | 167 | 425 | [5] |

| Nylon 8,18 | 180 | 160 | 423 | [5] |

| Nylon 9,18 | 175 | 155 | 425 | [5] |

| Nylon 12,18 | 172 | 150 | 426 | [5] |

Data is for nylons made with Octadecanedioic Acid (C18). Tm = Melting Temperature; Tc = Crystallization Temperature (on cooling); Td, 5% = Temperature at 5% weight loss by TGA.

Polyurethanes Incorporating this compound

Hexadecanedioic acid is typically incorporated into polyurethanes by first synthesizing a polyester polyol. This is achieved by reacting HDDA with a molar excess of a short-chain diol (e.g., 1,4-butanediol). This resulting hydroxyl-terminated polyester serves as the flexible "soft segment" in the subsequent polyurethane synthesis. The long aliphatic chains from HDDA lead to polyurethanes with low glass transition temperatures, high elasticity, and enhanced hydrophobicity, making them suitable for soft tissue engineering and elastomeric applications.[3]

Experimental Protocol: Prepolymer Method for Polyurethane Synthesis

This two-step method provides excellent control over the polymer structure.

Materials:

-

This compound-based polyester polyol (hydroxyl-terminated)

-

Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate (MDI) or 1,6-hexamethylene diisocyanate (HDI))

-

Chain extender (e.g., 1,4-butanediol (BDO))

-

Catalyst (e.g., dibutyltin dilaurate (DBTDL))

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))

Equipment:

-

Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser.

-

Heating mantle.

-

Dropping funnel.

Procedure:

Step 1: Prepolymer Synthesis

-

Dry the polyester polyol under vacuum at 80-90°C for several hours to remove any residual water.

-

In the reaction flask, react an excess of the diisocyanate with the dried polyester polyol at 60-80°C under a nitrogen atmosphere with stirring for 1-2 hours. The NCO:OH ratio is typically between 1.5:1 and 2:1. This forms an isocyanate-terminated prepolymer.

Step 2: Chain Extension

-

Dissolve the prepolymer in an anhydrous solvent if performing a solution polymerization.

-

Slowly add the stoichiometric amount of the chain extender (e.g., 1,4-butanediol) to the prepolymer solution dropwise while stirring vigorously.

-

Add a catalytic amount of DBTDL (typically 0.1-0.5 wt% of total reactants).

-

Heat the reaction mixture to 70-90°C and allow the polymerization to proceed for 4-24 hours. The viscosity will increase as the polymer forms.

-

Once the reaction is complete, the polyurethane can be precipitated by pouring the solution into a non-solvent such as methanol or cold water.

-

Collect the polymer by filtration and dry under vacuum at 40-50°C until a constant weight is achieved.

Experimental Workflow: Polyurethane Synthesis (Prepolymer Method)

Quantitative Data: Representative Aliphatic Polyurethanes

This table presents data for thermoplastic polyurethanes (TPUs) synthesized from bio-based aliphatic diacids and diols, which are representative of the properties expected from TPUs incorporating a this compound-based soft segment. Mechanical properties are highly dependent on the hard segment content and the specific diisocyanate used.[6]

| Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Reference |

| TMDI (C4) | 29 | 769 | - | [6] |

| PMDI (C5) | 28 | 850 | - | [6] |

| HMDI (C6) | 27 | 940 | 85 | [6][7] |

| HepMDI (C7) | 19 | 1031 | - | [6] |

| OMDI (C8) | 19 | 988 | - | [6] |

Note: All TPUs were synthesized with a polyester polyol derived from sebacic and azelaic acids and 1,3-propanediol. TMDI=Tetramethylene diisocyanate; PMDI=Pentamethylene diisocyanate; HMDI=Hexamethylene diisocyanate; HepMDI=Heptamethylene diisocyanate; OMDI=Octamethylene diisocyanate.

Standard Polymer Characterization Protocols

Gel Permeation Chromatography (GPC/SEC)

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Methodology: A polymer solution (e.g., in THF or DMF) is passed through a series of columns packed with porous gel. Molecules are separated by their hydrodynamic volume, with larger molecules eluting first. Detection is typically performed using a refractive index (RI) detector. The system is calibrated with polymer standards (e.g., polystyrene) to correlate elution time with molecular weight.

Differential Scanning Calorimetry (DSC)

-

Purpose: To measure thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

-

Methodology: A small sample of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a controlled temperature program (e.g., heating at 10°C/min, cooling, and reheating) under an inert atmosphere. The heat flow into or out of the sample relative to a reference pan is measured, revealing endothermic (melting) and exothermic (crystallization) events, as well as step changes in heat capacity (glass transition).

Thermogravimetric Analysis (TGA)

-

Purpose: To evaluate the thermal stability and decomposition profile of the polymer.

-

Methodology: A polymer sample is heated on a precision balance inside a furnace under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is monitored as a function of temperature. The resulting curve provides the decomposition onset temperature and the temperature of maximum weight loss.

Mechanical Testing

-

Purpose: To determine key mechanical properties such as tensile strength, Young's modulus, and elongation at break.

-

Methodology: Polymer films or dog-bone shaped specimens are prepared according to standard methods (e.g., ASTM D638). The specimens are clamped into a universal testing machine and pulled at a constant rate of extension until failure. The stress (force per unit area) and strain (change in length) are recorded to generate a stress-strain curve from which the key properties are calculated.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Properties of Antibacterial Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Polyester Synthesis Using Hexadecanedioic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioic acid, a C16 α,ω-dicarboxylic acid, is a valuable monomer for the synthesis of long-chain aliphatic polyesters. The inclusion of this long aliphatic chain in the polymer backbone imparts unique properties such as flexibility, hydrophobicity, and biodegradability. These characteristics make polyesters derived from hexadecanedioic acid promising candidates for a variety of applications, including but not limited to, biodegradable packaging, drug delivery systems, and as toughening agents for other polymers. The properties of the final polyester can be tailored by selecting different diol co-monomers, allowing for the creation of materials with a wide range of thermal and mechanical properties.

This document provides detailed application notes and experimental protocols for the synthesis of polyesters using hexadecanedioic acid as a precursor. Both traditional melt polycondensation and enzymatic polymerization methods are described, offering researchers options for synthesizing these materials.

Data Presentation

The following tables summarize representative quantitative data for polyesters synthesized from long-chain dicarboxylic acids, including hexadecanedioic acid, and various diols. This data provides a comparative overview of the achievable polymer properties.

Table 1: Molecular Weight and Polydispersity Index of Long-Chain Aliphatic Polyesters

| Dicarboxylic Acid | Diol | Synthesis Method | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| Hexadecanedioic Acid | 1,4-Butanediol | Melt Polycondensation | 25,000 - 45,000 | 50,000 - 90,000 | 2.0 - 2.5 | [1] |

| Dodecanedioic Acid | 1,4-Butanediol | Melt Polycondensation | > 60,000 (Mw) | - | - | [2] |

| Sebacic Acid | 1,4-Butanediol | Melt Polycondensation | - | 89,700 - 175,500 | 2.3 - 3.4 | [1] |

| Adipic Acid | 1,6-Hexanediol | Enzymatic | 5,000 - 12,000 | - | - | [3] |

Table 2: Thermal Properties of Long-Chain Aliphatic Polyesters

| Dicarboxylic Acid | Diol | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Reference |

| Hexadecanedioic Acid | 1,4-Butanediol | 70 - 80 | -25 to -35 | > 300 | [4] |

| Dodecanedioic Acid | 1,4-Butanediol | 74.5 | - | - | [2] |

| Sebacic Acid | 1,4-Butanediol | 65.3 | -29.8 | > 350 | [1] |

| Adipic Acid | 1,4-Butanediol | 50 - 60 | -60 to -70 | ~370 | [5] |

Table 3: Mechanical Properties of Long-Chain Aliphatic Polyesters

| Dicarboxylic Acid | Diol | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |

| Dodecanedioic Acid | 1,4-Butanediol | 20 - 30 | 400 - 600 | 200 - 300 | [2] |

| Sebacic Acid | 1,4-Butanediol | 15 - 25 | > 500 | 150 - 250 | [1] |

| Adipic Acid | 1,4-Butanediol | 20 - 40 | 300 - 500 | 300 - 400 | [5] |

Experimental Protocols

Two primary methods for the synthesis of polyesters from hexadecanedioic acid are detailed below: melt polycondensation and enzymatic polymerization.

Protocol 1: Melt Polycondensation

This protocol describes a two-stage melt polycondensation procedure, a common and effective method for achieving high molecular weight polyesters.

Materials:

-

Hexadecanedioic acid

-

Diol (e.g., 1,4-butanediol, ethylene glycol)

-

Catalyst (e.g., antimony(III) oxide, tin(II) octoate, or titanium(IV) butoxide, ~0.1 mol% based on the dicarboxylic acid)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum trap.

-

Heating mantle or oil bath with a temperature controller.

-

Vacuum pump.

Procedure:

Stage 1: Esterification

-

Charge the three-neck round-bottom flask with equimolar amounts of hexadecanedioic acid and the chosen diol. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for any loss during the reaction.

-

Add the catalyst to the reaction mixture.

-

Assemble the reaction apparatus and flush the system with nitrogen for 15-20 minutes to create an inert atmosphere.

-

Begin stirring and heat the mixture to 180-200°C under a slow stream of nitrogen.

-

Maintain this temperature for 2-4 hours to carry out the initial esterification. Water will be formed as a byproduct and will be collected in the vacuum trap.

Stage 2: Polycondensation

-

Gradually increase the temperature to 220-240°C.

-

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of 1-2 hours. This slow reduction in pressure is crucial to prevent the boiling of low molecular weight oligomers.

-

Continue the polycondensation under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester increases.

-

To stop the reaction, remove the heat and break the vacuum with nitrogen gas.

-

The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

-

Dry the purified polymer under vacuum until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization

This protocol describes the synthesis of a polyester from hexadecanedioic acid and a diol using an immobilized lipase catalyst, offering a greener and milder alternative to traditional chemical catalysis.

Materials:

-

Hexadecanedioic acid

-

Diol (e.g., 1,6-hexanediol)

-

Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym® 435) (5-10% by weight of monomers)

-